N-Isobutyryl-D-cysteine: A Technical Guide to its Core Research Applications
N-Isobutyryl-D-cysteine: A Technical Guide to its Core Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutyryl-D-cysteine (NIBC) is a chiral derivative of the amino acid D-cysteine. While structurally related to biologically significant molecules such as N-acetylcysteine and D-cysteine, current research predominantly utilizes N-Isobutyryl-D-cysteine as a specialized chemical reagent in materials science and analytical chemistry, rather than for its direct biological or pharmacological effects. This technical guide provides an in-depth overview of the primary research applications of N-Isobutyryl-D-cysteine, focusing on its role in the synthesis of chiral gold nanoparticles and as a chiral derivatizing agent for the enantiomeric separation of amino acids. This document summarizes key quantitative data, details experimental protocols, and visualizes workflows to support researchers in these fields.
Core Research Applications
The scientific literature highlights two primary areas of research where N-Isobutyryl-D-cysteine is employed:
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Chiral Ligand for Gold Nanoparticle Synthesis: N-Isobutyryl-D-cysteine is used as a capping agent to create stable, water-soluble gold nanoparticles with distinct chiroptical properties. These chiral nanoparticles are of interest for their potential applications in catalysis, sensing, and photonics.
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Chiral Derivatizing Agent: In analytical chemistry, N-Isobutyryl-D-cysteine is used in conjunction with o-phthalaldehyde (B127526) (OPA) for the pre-column derivatization of amino acids. This process forms diastereomeric derivatives that can be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC), enabling the analysis of amino acid enantiomers in various samples.
Extensive literature searches did not yield significant evidence of N-Isobutyryl-D-cysteine being used for its direct biological activity, mechanism of action in a biological context, or involvement in cellular signaling pathways. Research into the biological effects of related compounds, such as D-cysteine, suggests potential roles in neurotransmission and cellular signaling; however, these findings have not been directly translated to N-Isobutyryl-D-cysteine.
Data Presentation: Synthesis of Chiral Gold Nanoparticles
The following table summarizes the key quantitative parameters for the synthesis of gold nanoparticles capped with N-Isobutyryl-D-cysteine.
| Parameter | Value | Unit | Reference |
| Reactants | |||
| Tetrachloroauric acid (HAuCl₄) | 400 | mg | [1] |
| N-Isobutyryl-D-cysteine | 777 | mg | [1] |
| Sodium borohydride (B1222165) (NaBH₄) | 2.13 | mol L⁻¹ | [1] |
| Solvents | |||
| Methanol/Acetic acid | 6:1 (v/v) | - | [1] |
| Water (for NaBH₄) | 70 | mL | [1] |
| Reaction Conditions | |||
| Polymer formation time | 30 | min | [1] |
| Reduction reaction time | 90 | min | [1] |
| Product Characteristics | |||
| Mean particle size | < 2 | nm | [1] |
Experimental Protocols
Preparation of N-Isobutyryl-D-cysteine Protected Gold Nanoparticles
This protocol describes the synthesis of chiral gold nanoparticles with a mean particle size of less than 2 nm.[1]
Materials:
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Tetrachloroauric acid (HAuCl₄)
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N-Isobutyryl-D-cysteine
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Methanol
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Acetic acid
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Sodium borohydride (NaBH₄)
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Ethanol
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0.2 µm PTFE membrane filter
Procedure:
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Solution Preparation: Dissolve 400 mg of tetrachloroauric acid and 777 mg of N-Isobutyryl-D-cysteine in 200 mL of a methanol/acetic acid solution (6:1 v/v).
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Polymer Formation: Stir the solution vigorously. The solution will initially turn red and then form a cloudy white suspension, indicating the formation of a Au(I)-N-Isobutyryl-D-cysteine polymer. Allow this reaction to proceed for 30 minutes.
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Reduction: Slowly add a freshly prepared aqueous solution of NaBH₄ (70 mL, 2.13 mol L⁻¹) to the polymer suspension under vigorous stirring.
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Reaction Completion: Allow the mixture to react for 90 minutes. The solution will turn dark, indicating the formation of gold nanoparticles.
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Filtration: Filter the resulting solution using a 0.2 µm PTFE membrane to remove any insoluble material.
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Purification:
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Evaporate the solvent under vacuum at a temperature below 40°C until the solution is nearly dry.
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Precipitate the nanoparticles by adding a large excess of ethanol.
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Filter the precipitated nanoparticles using a 0.2 µm PTFE membrane. Repeat the precipitation and filtration steps several times to ensure purity.
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Chiral Derivatization of Amino Acids for HPLC Analysis
This protocol outlines the pre-column derivatization of amino acids with o-phthalaldehyde (OPA) and N-Isobutyryl-D-cysteine for enantiomeric separation by HPLC.
Materials:
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Amino acid standard or sample
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o-Phthalaldehyde (OPA) reagent (e.g., 10 mg/mL in methanol)
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N-Isobutyryl-D-cysteine (NIBC) solution (e.g., 10 mg/mL in methanol)
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Borate (B1201080) buffer (e.g., 0.1 M, pH 10.0)
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HPLC system with a fluorescence or UV detector
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Reversed-phase C18 column
Procedure:
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Reagent Preparation: Prepare fresh solutions of OPA and NIBC in methanol. Prepare the borate buffer and adjust the pH.
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Derivatization Reaction:
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In a sample vial, mix the amino acid sample with the borate buffer.
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Add the OPA and NIBC solutions to the vial. The reaction to form the fluorescent diastereomeric derivatives is rapid and typically occurs at room temperature.
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The exact volumetric ratios may need optimization, but a common starting point is a 1:2:1 ratio of sample to derivatizing reagent (OPA/NIBC mixture) to buffer.
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HPLC Analysis:
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Inject the derivatized sample into the HPLC system.
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Separate the diastereomers on a C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).
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Detect the separated derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm) or a UV detector.
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Mandatory Visualizations
